molecular formula C21H16ClN3O5S2 B3288610 1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-44-0

1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3288610
CAS No.: 852366-44-0
M. Wt: 490 g/mol
InChI Key: WWYJKEOBSGIHRP-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-1,2-dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1 and a carboxamide linkage to a 6-(methylsulfonyl)benzo[d]thiazol-2-yl moiety at position 2.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S2/c1-32(28,29)15-7-8-17-18(11-15)31-21(23-17)24-19(26)16-6-3-9-25(20(16)27)30-12-13-4-2-5-14(22)10-13/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYJKEOBSGIHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure: 2-Oxo-1,2-Dihydropyridine Derivatives

The 2-oxo-dihydropyridine moiety is shared with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . Key differences include:

  • Substituents : Compound 2d has a fused imidazo-pyridine ring and ester groups, whereas the target compound features a simpler dihydropyridine core with a benzo[d]thiazole-carboxamide substituent.
  • Physical Properties : 2d exhibits a melting point of 215–217°C , which may reflect its higher molecular weight and crystalline stability compared to the target compound (data unavailable).

Benzo[d]thiazole Derivatives

The 6-(methylsulfonyl)benzo[d]thiazol-2-yl group in the target compound is structurally analogous to 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole , though the latter lacks the sulfonyl group.

  • Functional Groups : The sulfonyl group in the target compound may improve solubility or act as a hydrogen-bond acceptor, contrasting with the nitro group in the benzimidazole analog, which is more electron-withdrawing.

Chlorobenzyloxy Substitutions

The 3-chlorobenzyloxy group in the target compound differs from 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole , which has a 4-chloro substitution.

Data Table: Structural and Physical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity (if reported)
1-((3-Chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Oxo-1,2-dihydropyridine 3-Chlorobenzyloxy, 6-(methylsulfonyl)benzothiazole N/A Not reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine Benzyl, nitro, ester groups 215–217 Not reported
1-[(4-Chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole Benzimidazole 4-Chlorobenzyloxy, nitro, phenyl N/A Not reported

Research Findings and Hypotheses

  • Synthetic Challenges : The target compound’s combination of a dihydropyridine core and sulfonamide-linked benzothiazole may require multi-step synthesis, akin to the one-pot two-step reactions used for compound 2d .
  • Limitations : Absence of experimental data (e.g., solubility, IC50 values) in the provided evidence restricts conclusive comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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